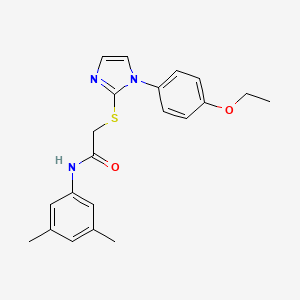

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3,5-Dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the acetamide nitrogen. The acetamide moiety is further connected via a thioether (-S-) linkage to a 1H-imidazole ring substituted at the 1-position with a 4-ethoxyphenyl group. This molecular architecture combines aromatic, heterocyclic, and sulfur-containing functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-4-26-19-7-5-18(6-8-19)24-10-9-22-21(24)27-14-20(25)23-17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFATXOSPUDFHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiourea under acidic conditions. For instance, 4-ethoxybenzaldehyde can react with ammonium acetate and thiourea to form 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol.

Thioacetamide Formation: The imidazole derivative is then reacted with 2-chloro-N-(3,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate. This step involves nucleophilic substitution where the thiol group of the imidazole attacks the chloroacetamide, forming the desired thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioacetamide moiety can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The imidazole ring can be reduced under hydrogenation conditions, potentially altering its pharmacological properties.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation reactions.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and anticancer properties. The unique structure allows for interactions with biological targets that are not accessible to simpler molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thioacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichloro-Acetamide Derivatives with Meta-Substituted Phenyl Groups

highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which shares the 3,5-dimethylphenyl substituent but replaces the thio-imidazole moiety with a trichloromethyl group. Key differences include:

- Crystal Structure : The 3,5-dimethylphenyl trichloro-acetamide exhibits two molecules per asymmetric unit, unlike analogs with single molecules, suggesting steric or electronic effects from the dimethyl groups influence packing .

- Electronic Effects : The introduction of electron-withdrawing groups (e.g., nitro) in meta positions significantly alters crystal parameters, implying that substituent electronic properties modulate solid-state behavior.

| Compound | Substituents | Crystal System | Molecules/Asymmetric Unit |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-trichloro-acetamide | 3,5-(CH₃)₂ | Monoclinic | 2 |

| N-(3-Chlorophenyl)-trichloro-acetamide | 3-Cl | Monoclinic | 1 |

Imidazole-Thioacetamide Derivatives

describes a compound with the structure N-(3,5-dimethylphenyl)-2-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide. Key distinctions from the target compound include:

- Substituents : A 4-fluorobenzyl group and a hydroxymethyl group on the imidazole ring.

- Physicochemical Properties : The hydroxymethyl group may enhance hydrophilicity compared to the ethoxyphenyl group in the main compound.

- Molecular Weight : The fluorinated analog has a molecular weight of 456.54 g/mol (C₂₃H₂₅FN₄O₃S), whereas the main compound (lacking fluorine and hydroxymethyl) would have a lower molecular weight .

Thiadiazole-Based Acetamides

discusses compounds such as 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d), which replace the imidazole ring with a 1,3,4-thiadiazole core. Notable comparisons:

- Physical Properties : Melting points for these compounds range from 168–245°C, influenced by substituents like nitro or chloro groups .

| Compound ID () | Substituents on Thiadiazole | Melting Point (°C) |

|---|---|---|

| 4d | 4-Chlorophenyl | 215–217 |

| 4h | 4-Nitrophenyl | 242–245 |

Pesticidal Acetamide Analogs

lists agrochemical acetamides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). Comparison highlights:

- Functional Groups : Chloro and alkoxyalkyl groups enhance herbicidal activity, whereas the main compound’s imidazole-thioether motif may confer different modes of action.

- Applications : These analogs are widely used as pre-emergent herbicides, suggesting structural flexibility in acetamides for agrochemical design .

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.5 g/mol

- CAS Number : 941911-98-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole moiety plays a crucial role in mediating these interactions, often acting as a ligand for enzymes and receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through:

- Cell Cycle Arrest : The compound interferes with cell cycle progression, leading to increased rates of apoptosis.

- Inhibition of Tumor Growth : In vivo studies have shown significant reductions in tumor size when treated with this compound.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Apoptosis induction | |

| Jurkat (leukemia) | <15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Tests against various bacterial strains indicate promising results:

- Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity, particularly against resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice with induced tumors. Results showed a reduction in tumor growth by approximately 40% compared to controls within four weeks of treatment.

Case Study 2: Antimicrobial Testing

In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.